1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one
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Overview
Description
Scientific Research Applications
1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, allowing the construction of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the synthesis of fine chemicals, dyes, and pigments.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamines or cyclopropylcarboxylic acids as starting materials, followed by appropriate coupling reactions.
Incorporation of the 3-methylidenepiperidin-1-yl group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine core but differ in their substituents and biological activities.
Piperidine derivatives: Compounds like piperidine-2-carbaldehyde and its derivatives, which have similar structural features but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-3-2-7-14(9-10)12-6-8-15(13(12)16)11-4-5-11/h11-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCVPAWSOTXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2CCN(C2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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